molecular formula C9H15BrCl2N2S B13562430 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride

1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride

Katalognummer: B13562430
Molekulargewicht: 334.10 g/mol
InChI-Schlüssel: MOLUGSCBPYJCFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C9H13BrN2S·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the bromothiophene moiety adds unique properties to this compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Wissenschaftliche Forschungsanwendungen

1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-[(2-Bromothiophen-3-yl)methyl]piperazine: This compound has the bromine atom at a different position on the thiophene ring, leading to variations in its chemical and biological properties.

    1-[(3-Chlorothiophen-2-yl)methyl]piperazine:

    1-[(3-Methylthiophen-2-yl)methyl]piperazine:

Eigenschaften

Molekularformel

C9H15BrCl2N2S

Molekulargewicht

334.10 g/mol

IUPAC-Name

1-[(3-bromothiophen-2-yl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C9H13BrN2S.2ClH/c10-8-1-6-13-9(8)7-12-4-2-11-3-5-12;;/h1,6,11H,2-5,7H2;2*1H

InChI-Schlüssel

MOLUGSCBPYJCFP-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=C(C=CS2)Br.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.